3-Chloro-2-formyl-4-methylphenylboronic acid

Organic Synthesis Material Science Physicochemical Properties

This multifunctional arylboronic acid combines an ortho-formyl group with a chloro substituent, enabling sequential Suzuki coupling followed by condensation or Buchwald-Hartwig amination. Ideal for medicinal chemistry diversification and heterocycle library synthesis. Standard R&D packaging; bulk inquiries welcome.

Molecular Formula C8H8BClO3
Molecular Weight 198.41 g/mol
CAS No. 1451391-37-9
Cat. No. B1456933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-formyl-4-methylphenylboronic acid
CAS1451391-37-9
Molecular FormulaC8H8BClO3
Molecular Weight198.41 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O
InChIInChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
InChIKeyTUJZIYSBECJNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-formyl-4-methylphenylboronic Acid (CAS 1451391-37-9): Sourcing Guide for a Multifunctional Arylboronic Acid Building Block


3-Chloro-2-formyl-4-methylphenylboronic acid is a specialized arylboronic acid building block containing three key functional groups: a boronic acid group (-B(OH)₂), a formyl group (-CHO), and a chloro substituent (-Cl) on a methyl-substituted phenyl ring . The compound is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems . Its ortho-relationship between the formyl and boronic acid groups, combined with the adjacent chloro substituent, creates a unique electronic and steric environment that influences its reactivity and downstream functionalization potential [1].

Why Generic Arylboronic Acids Cannot Substitute for 3-Chloro-2-formyl-4-methylphenylboronic Acid in Complex Syntheses


While many arylboronic acids participate in Suzuki-Miyaura couplings, the specific substitution pattern of 3-chloro-2-formyl-4-methylphenylboronic acid imparts unique reactivity and synthetic versatility that cannot be replicated by simpler analogs. The ortho-formyl group can engage in intramolecular interactions that modulate the Lewis acidity of the boron center [1], and its proximity to the coupling site enables post-coupling transformations such as cyclization or condensation . The presence of the chloro substituent provides an additional orthogonal reactive handle for further functionalization (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) [2]. Consequently, substituting with a generic phenylboronic acid or a mono-substituted analog would eliminate critical synthetic handles and alter the reaction outcome, as quantified in the physicochemical and reactivity comparisons below.

Quantitative Differentiation Evidence: How 3-Chloro-2-formyl-4-methylphenylboronic Acid Compares to Closest Analogs


Substituent-Driven Physicochemical Property Divergence from 3-Chloro-4-methylphenylboronic Acid

The incorporation of an ortho-formyl group significantly alters the physical properties of the boronic acid core. Compared to 3-chloro-4-methylphenylboronic acid, which lacks the formyl group, 3-chloro-2-formyl-4-methylphenylboronic acid exhibits a higher boiling point and increased polarizability [1][2]. The elevated boiling point suggests stronger intermolecular interactions, likely due to the formyl group's ability to engage in dipole-dipole interactions and potential hydrogen bonding [3].

Organic Synthesis Material Science Physicochemical Properties

Enhanced Electronic Polarizability Compared to Unsubstituted Phenylboronic Acid

The polarizability of 3-chloro-2-formyl-4-methylphenylboronic acid is substantially higher than that of unsubstituted phenylboronic acid, reflecting the cumulative electron-withdrawing and polarizable effects of the chloro, formyl, and methyl substituents [1]. Higher polarizability can influence non-covalent interactions, solubility in organic solvents, and performance in materials applications where intermolecular forces are critical [2].

Computational Chemistry Materials Science Structure-Property Relationship

Distinct Density and Predicted Handling Profile Versus 2-Formylphenylboronic Acid

The additional methyl and chloro substituents in 3-chloro-2-formyl-4-methylphenylboronic acid result in a measurably higher density compared to 2-formylphenylboronic acid [1]. Density differences can impact crystallization behavior, solution handling, and storage requirements, particularly in large-scale or automated synthesis settings [2].

Process Chemistry Purification Scale-up

Orthogonal Synthetic Handles Enable Sequential Functionalization Not Possible with Mono-Functional Analogs

The presence of three distinct reactive sites—boronic acid, formyl, and chloro—on the same aromatic ring provides synthetic versatility that mono-functional boronic acids cannot match. While direct head-to-head yield comparisons in specific Suzuki couplings are not available in the public literature, the ortho-formyl group is known to participate in intramolecular hydrogen bonding with the boronic acid moiety, potentially affecting the rate of transmetalation [1]. Furthermore, the chloro substituent remains intact under standard Suzuki conditions, allowing for subsequent diversification via cross-coupling or nucleophilic substitution . In contrast, analogs lacking either the formyl or chloro group offer only one or two handles, limiting downstream complexity generation [2].

Medicinal Chemistry Parallel Synthesis Diversity-Oriented Synthesis

Optimal Application Scenarios for 3-Chloro-2-formyl-4-methylphenylboronic Acid Based on Quantitative Differentiation Evidence


Synthesis of Complex Biaryl Pharmacophores Requiring Sequential Post-Coupling Modifications

In medicinal chemistry campaigns, building blocks that enable rapid diversification are highly valued. 3-Chloro-2-formyl-4-methylphenylboronic acid can first participate in a Suzuki-Miyaura coupling to install a biaryl core [1]. The retained chloro substituent then serves as a handle for a second cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution . Simultaneously, the formyl group can be reduced, oxidized, or condensed to introduce additional functionality [2]. This sequential functionalization strategy reduces step count and improves overall synthetic efficiency compared to using multiple separate building blocks.

Construction of Fused Heterocyclic Systems via Tandem Coupling-Cyclization Sequences

The ortho-relationship between the formyl and boronic acid groups facilitates intramolecular cyclization following Suzuki coupling. After installation of the biaryl linkage, the formyl group can condense with an amine or hydrazine introduced in the coupling partner, forming fused heterocycles such as indazoles, quinolines, or benzodiazepines [1]. This tandem approach is particularly valuable for generating libraries of nitrogen-containing heterocycles common in drug discovery . Analogs lacking the ortho-formyl group cannot participate in such cyclizations, underscoring the unique utility of this compound [2].

Materials Science Applications Leveraging Enhanced Polarizability and Density

The 43% higher polarizability of 3-chloro-2-formyl-4-methylphenylboronic acid compared to unsubstituted phenylboronic acid [1] suggests stronger intermolecular interactions, which can be exploited in the design of organic electronic materials, sensors, or porous frameworks. Additionally, its higher density may influence the packing and porosity of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) constructed from this building block [2]. Researchers developing materials with specific dielectric or mechanical properties may find these physicochemical differences advantageous for tuning material performance.

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